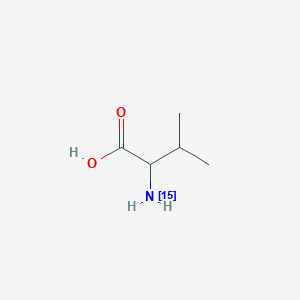

DL-Valine-15N

Description

Significance of Stable Isotope Tracers in Systems Biology

Systems biology aims to understand the entirety of interactions within a biological system. Stable isotope tracers are indispensable in this field, offering a powerful method for tracking and quantifying the flow of molecules through complex metabolic networks. silantes.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. nih.gov

The core principle of their use lies in their mass difference. While chemically identical to their more abundant, lighter counterparts (like ¹⁴N), heavier isotopes (like ¹⁵N) can be distinguished and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. technologynetworks.comckisotopes.com When a stable isotope-labeled compound, such as DL-Valine-15N, is introduced into a biological system, it is processed in the same manner as the endogenous, unlabeled compound. technologynetworks.com This allows researchers to:

Trace Metabolic Pathways: Scientists can follow the incorporation of the isotope from a precursor molecule into various downstream metabolites, thereby mapping metabolic routes and their interconnections. silantes.com

Quantify Metabolic Flux: By measuring the rate of isotope incorporation, researchers can determine the rates of synthesis and breakdown of molecules like proteins and amino acids, a practice known as metabolic flux analysis. nih.govmedchemexpress.com

Elucidate Protein Dynamics: The use of labeled amino acids has been fundamental in understanding the complex interplay between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). technologynetworks.com

The development of advanced analytical techniques, particularly in mass spectrometry, has continually expanded the application of stable isotope tracers, enabling more precise and sensitive measurements of metabolic dynamics in living organisms. researchgate.netnih.gov

The Role of Valine in Core Metabolic and Biosynthetic Pathways

Valine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.org It is one of the three branched-chain amino acids (BCAAs), alongside leucine (B10760876) and isoleucine, which are crucial for numerous physiological functions. ontosight.ainih.gov

The primary role of valine is as a building block for protein biosynthesis. wikipedia.orgnih.gov Beyond this fundamental function, valine and the other BCAAs are involved in several key metabolic processes:

Energy Production: Valine can be catabolized for energy, particularly in muscle tissue. The degradation process begins with transamination to its corresponding α-keto acid, α-ketoisovalerate. wikipedia.org This is followed by oxidative decarboxylation, eventually yielding succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org

Regulation of Metabolism: The biosynthesis and degradation of valine are part of a complex network that is tightly regulated by enzymes and feedback inhibition from the end products. ontosight.ai This pathway is interconnected with other major metabolic routes, including the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway. ontosight.airesearchgate.net

Signaling and Inter-organ Metabolism: Valine plays a role in signaling pathways and is involved in the translocation of amino groups between different cellular compartments and tissues. nih.gov

Scope of this compound as a Defined Isotopic Probe

This compound serves as a specific and powerful isotopic probe for investigating the metabolic fate of valine. The ¹⁵N label allows researchers to track the nitrogen atom from valine as it is incorporated into new proteins or transferred to other molecules via transamination reactions. nih.gov This makes it an ideal tracer for studying protein and amino acid turnover. nih.govresearchgate.net

The use of this compound, often in conjunction with other isotopes like carbon-13 (¹³C), has been applied in various research contexts:

Protein Synthesis Rates: Studies have used ¹⁵N-labeled valine to measure the fractional synthetic rates of different types of proteins, such as collagen in tendons and myofibrillar proteins in muscle, providing insights into tissue adaptation and repair. nih.gov

Amino Acid Kinetics: By infusing subjects with labeled valine and measuring its appearance in plasma and incorporation into proteins, researchers can calculate key kinetic parameters, including amino acid flux, oxidation, deamination, and reamination rates. nih.gov

Metabolic Labeling Studies: In cellular or microbial cultures, ¹⁵N from a labeled source like ¹⁵N-ammonium chloride is incorporated into amino acids, including valine. By subsequently switching to an unlabeled medium, the turnover (degradation) of these newly synthesized, labeled amino acids and proteins can be precisely measured. nih.govresearchgate.net

NMR-based Structural Biology: Proteins enriched with ¹⁵N (and often ¹³C and ²H) are essential for modern multidimensional NMR experiments that are used to determine the three-dimensional structures and dynamics of proteins in solution. utoronto.cautoronto.ca

The following table summarizes findings from selected research studies that have utilized ¹⁵N-labeled valine to investigate biochemical processes.

| Research Focus | Organism/System | Tracer(s) Used | Key Findings | Reference |

|---|---|---|---|---|

| Regulation of BCAA Catabolism | Humans | L-[1-¹³C,¹⁵N]valine, L-[1-¹³C,¹⁵N]leucine | Quantified the kinetics of valine and leucine, including their rates of transamination and oxidation. Found that the transamination equilibrium favors leucine over valine. | nih.gov |

| Protein Synthesis After Exercise | Humans | [1-¹³C]valine, [¹⁵N]proline | Demonstrated a rapid and coordinated increase in collagen synthesis in both tendon and muscle tissue peaking at 24 hours post-exercise. | nih.gov |

| Nitrogen Utilization in Liver Injury | Rats | ¹⁵N-L-leucine (in combination with varying valine amounts) | Showed that in liver-injured rats, excessive valine supplementation was less effective for the utilization of leucine nitrogen, as indicated by higher ¹⁵N enrichment in urinary urea (B33335). | nih.gov |

| Amino Acid and Protein Turnover | Chlamydomonas reinhardtii (Algae) | ¹⁵N-labeled growth medium | Successfully achieved ~98% ¹⁵N incorporation into amino acids, enabling the measurement of turnover rates for specific free amino acids and proteins using GC-MS and LC-MS. | nih.govresearchgate.net |

| Tumor Protein Metabolism | Humans (High-Grade Glioma) | ¹³C, ¹⁵N Valine | Used as a tracer to track tumor protein metabolism, with the goal of identifying tumor-secreted proteins in the blood as potential biomarkers. | clinicaltrials.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(15N)azanyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473411 | |

| Record name | DL-Valine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71261-62-6 | |

| Record name | DL-Valine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Preparative Methodologies for Dl Valine 15n

Chemical Synthesis Routes for Nitrogen-15 (B135050) Isotopic Incorporation

Chemical synthesis offers precise control over the position of isotopic labels. chempep.com These methods build the amino acid structure from isotopically enriched precursors.

A common approach for synthesizing α-amino acids is the Strecker synthesis . This method involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis. To produce DL-Valine-15N, the key step is the use of ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium (B1175870) salt like ¹⁵N-ammonium chloride (¹⁵NH₄Cl) as the nitrogen source. This directly incorporates the ¹⁵N isotope into the amino group of the valine molecule.

Another notable method involves the electrophilic amination of chiral acyl sultams. For instance, L-[α-¹⁵N]valine has been synthesized using 1-chloro-1-[¹⁵N]nitrosocyclohexane as the ¹⁵N-labeling agent. lookchem.com While this specific example yields the L-enantiomer, modifications to the synthetic strategy can produce the racemic DL-mixture. Total synthesis allows for building the entire amino acid from simple, isotopically enriched starting materials, providing high control over the final labeled product. chempep.com

Enzymatic and Microbial Biosynthetic Pathways for this compound Production

Biosynthetic methods leverage the natural machinery of enzymes and microorganisms to produce ¹⁵N-labeled valine. These approaches are often lauded for their high stereoselectivity and for being more environmentally benign compared to some chemical routes. researchgate.net

Enzymatic synthesis provides a powerful route to produce specific enantiomers of ¹⁵N-labeled amino acids with high purity and yield. iaea.org A prominent method for synthesizing L-[¹⁵N]-valine utilizes NAD-dependent amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase (LeuDH). iaea.orgnih.gov

In this system, the enzyme catalyzes the reductive amination of the corresponding α-keto acid precursor of valine (α-ketoisovalerate). The nitrogen is supplied by a ¹⁵N-labeled ammonium salt, and a cofactor regeneration system, often involving glucose and glucose dehydrogenase (GlucDH), is used to recycle the NADH required for the reaction. iaea.orgnih.gov This approach has been shown to produce gram quantities of L-[¹⁵N]-valine with yields exceeding 90%. iaea.org Other enzymes like aminotransferases can also be employed to transfer a ¹⁵N-labeled amino group from a donor molecule, such as ¹⁵N-glutamate, to the α-keto acid of valine. researchgate.net The hydantoinase process represents another enzymatic route, which can convert D,L-5-isopropylhydantoin into D-valine. researchgate.net

| Enzyme System | ¹⁵N Source | Precursor | Key Features | Reported Yield |

|---|---|---|---|---|

| Leucine Dehydrogenase (LeuDH) with Glucose Dehydrogenase (GlucDH) | ¹⁵NH₄Cl | α-Ketoisovalerate | Stereospecific production of L-valine; requires NADH regeneration. iaea.orgnih.gov | High (≥90%) iaea.org |

| Branched-Chain Amino Acid Aminotransferase | ¹⁵N-L-Glutamate | α-Ketoisovalerate | Transamination reaction; requires a labeled amino donor. researchgate.net | Variable, depends on equilibrium |

| Hydantoinase/Carbamoylase Cascade | Incorporated in hydantoin (B18101) precursor | D,L-5-isopropylhydantoin | Produces D-valine enantiomer. researchgate.net | High conversion (88%) researchgate.net |

Microbial fermentation and cell culture techniques are widely used for producing uniformly ¹⁵N-labeled amino acids. These methods involve growing microorganisms or cells in a defined culture medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride or sulfate. nih.gov The organisms then synthesize all their proteins and constituent amino acids, including valine, incorporating the heavy isotope. nih.gov

Protocols for uniform ¹⁵N enrichment are well-established for expression systems like Escherichia coli. nih.gov The labeled proteins are subsequently harvested, hydrolyzed, and the individual ¹⁵N-labeled amino acids are separated and purified. Genetically engineered microorganisms can also be used to overproduce specific amino acids like valine, leading to higher yields from the fermentation process.

A more targeted approach is known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.com While often used for proteomic quantification, the principle can be adapted for amino acid production. Cells are grown in a medium containing the desired ¹⁵N-labeled amino acid, which is then incorporated into the cellular proteins. sigmaaldrich.com

Optimization of Isotopic Enrichment and Chemical Purity for Research Applications

For applications in NMR and quantitative mass spectrometry, achieving high isotopic enrichment and chemical purity is paramount. Isotopic enrichment levels greater than 90% are often required. thermofisher.com

Several factors can affect the final enrichment level. In cell culture methods, the presence of any unlabeled nitrogen sources in the medium can dilute the ¹⁵N label. pnas.org Metabolic scrambling, where the ¹⁵N from one amino acid is metabolically transferred to another, can also occur, potentially reducing the enrichment of the target amino acid or leading to unintended labeling of other amino acids. acs.org

Optimization strategies include:

Media Composition : Using minimal, chemically defined media with a single, highly enriched ¹⁵N source to prevent dilution. acs.org

Genetic Engineering : Employing microbial strains with disabled pathways for amino acid catabolism to prevent metabolic scrambling.

Purification : Implementing robust purification protocols after synthesis. Techniques such as high-performance liquid chromatography (HPLC), ion-exchange chromatography, and recrystallization are used to separate the desired this compound from other amino acids, reaction byproducts, and unlabeled valine. chemicalbook.com

Advanced Spectroscopic Applications of Dl Valine 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the ¹⁵N isotope in valine residues provides a sensitive probe for NMR spectroscopy, enabling researchers to overcome spectral crowding and extract detailed information about biomolecular systems.

Structural Elucidation of Proteins and Peptides Using ¹⁵N-Valine Probes

The use of ¹⁵N-labeled valine is a key strategy for simplifying complex NMR spectra, which is crucial for the structural determination of proteins and peptides. ckisotopes.com By selectively introducing ¹⁵N-valine, researchers can focus on specific signals, aiding in the interpretation of crowded spectra, especially in larger biomolecules. biorxiv.org This selective labeling approach provides specific probes that are instrumental in both dynamic and structural analyses. ckisotopes.com

In one study, ¹⁵N-valine labeling of the β₁-adrenergic receptor, a G protein-coupled receptor (GPCR), produced over twenty resolved resonances. unibas.ch These signals provided insights into the receptor's structure and dynamics across different ligand-bound states. unibas.ch The chemical shifts of ¹⁵N-valine residues act as a unique "fingerprint" of the protein's three-dimensional structure, with differences in these shifts reflecting distinct structural environments for each valine residue. pnas.org This method has been successfully applied to both solution and solid-state NMR studies to confirm that the essential structures of proteins like staphylococcal nuclease are consistent in both states. pnas.org

The following table summarizes the application of ¹⁵N-Valine in the structural study of a specific protein:

| Protein Studied | Key Finding | Citation |

| β₁-adrenergic receptor | Over 20 resolved resonances observed, reporting on structure and dynamics in six ligand complexes and the apo form. | unibas.ch |

| Staphylococcal Nuclease | ¹⁵N chemical shifts serve as a fingerprint of the 3D structure, showing close agreement between crystal and solution states for 9 out of 10 valine residues. | pnas.org |

| mEGFP | Selective ¹⁵N-valine labeling resulted in a simplified spectrum where all valine resonances were visible. | biorxiv.org |

Investigation of Conformational Dynamics and Molecular Interactions via ¹⁵N-Valine NMR

¹⁵N-Valine NMR is a powerful technique for probing the conformational dynamics and molecular interactions of proteins. isotope.com The chemical shifts of ¹⁵N nuclei are sensitive to local geometry, including backbone and side-chain torsion angles (φ, ψ, and χ), making them excellent reporters of conformational changes. illinois.edu

For instance, studies on the β1-adrenergic G-protein-coupled receptor (GPCR) utilized ¹⁵N-valine labeling to monitor receptor motions and ligand-induced signal transduction. unibas.ch The response to various ligands was observed to be varied near the binding pocket but resulted in a consistent signal at the intracellular side, which correlated with the ligand's effectiveness. unibas.ch This demonstrates the ability of ¹⁵N-valine probes to trace conformational changes throughout a protein upon molecular interaction.

Furthermore, research on intrinsically disordered proteins (IDPs), which exist as a dynamic ensemble of conformations, has benefited from ¹⁵N-valine NMR. researchgate.net Molecular dynamics simulations combined with NMR chemical shift data can characterize the wide conformational space sampled by these proteins. researchgate.net In studies of hemoglobin, ¹⁵N-labeling of valine residues in the β-chain allowed for the monitoring of structural changes during the allosteric transition, a key process in its function. pnas.orgnih.gov These studies highlight how ¹⁵N-valine NMR can provide detailed insights into the dynamic behavior of proteins and their interactions with other molecules.

The table below presents examples of research findings on conformational dynamics using ¹⁵N-Valine NMR:

| Protein System | Research Focus | Key Finding | Citation |

| β1-adrenergic GPCR | Ligand-induced signal transduction | Heterogeneous response in the binding pocket transforms into a homogeneous readout at the intracellular side. | unibas.ch |

| Intrinsically Disordered Proteins | Conformational sampling | NMR shifts combined with MD simulations reveal a wide and dynamic conformational space. | researchgate.net |

| Hemoglobin | Allosteric transition | ¹⁵N chemical shifts of valine residues serve as site-specific probes to monitor the R-T conformational change. | pnas.orgnih.gov |

| α-Synuclein | Membrane-bound oligomeric state | In its membrane-bound oligomeric state, α-synuclein samples a surprisingly small conformational space. | researchgate.net |

Solid-State NMR (SSNMR) Analysis of ¹⁵N Chemical Shift Tensors in Complex Systems

Solid-state NMR (SSNMR) spectroscopy of ¹⁵N-labeled proteins provides unique insights into the structure and orientation of biomolecules in complex, non-crystalline environments such as membranes and amyloid fibrils. springernature.com A key parameter measured in SSNMR is the ¹⁵N chemical shift anisotropy (CSA), which describes the orientation-dependent nature of the chemical shift. mit.edumeihonglab.com The ¹⁵N CSA tensor is highly sensitive to the local electronic environment and secondary structure of the protein backbone. mit.edu

For example, the magnitude of the ¹⁵N CSA is generally larger in α-helical structures compared to β-sheets, although the relationship is complex. mit.edu This correlation between CSA and secondary structure allows SSNMR to be used for structural characterization. meihonglab.com In studies of the membrane protein phospholamban, significant changes in the ¹⁵N chemical shifts of site-specifically labeled residues were observed upon phosphorylation, indicating a structural alteration in the cytoplasmic domain. nih.gov However, analysis of the ¹⁵N CSA tensors revealed that the change was due to a reorientation of the peptide plane rather than a direct electronic effect from the phosphate (B84403) group. nih.gov

SSNMR experiments on aligned samples of uniformly ¹⁵N-labeled membrane proteins can yield fully resolved three-dimensional spectra. pnas.org This allows for the determination of the orientation of each peptide plane, which can then be assembled into a complete three-dimensional structure. pnas.org

Below is a table summarizing ¹⁵N chemical shift tensor data from SSNMR studies:

| Protein/System | Residue | Secondary Structure | CSA Tensor Values (σ₁₁, σ₂₂, σ₃₃) / Anisotropy (δ) | Citation |

| Phospholamban (WT-PLB) | Ala-11 | Not specified | σ₁₁: 58 ppm, σ₂₂: 76 ppm, σ₃₃: 230 ppm | nih.gov |

| Phospholamban (P-PLB) | Ala-11 | Not specified | σ₁₁: 60 ppm, σ₂₂: 73 ppm, σ₃₃: 229 ppm | nih.gov |

| Generic Protein | Valine (V29) | β-sheet (gauche+) | δ = 17.0, η = 1.0 | mit.edu |

| Generic Protein | Valine (V21) | Turn (trans) | δ = -16.75, η = 0.8 | mit.edu |

| Generic Protein | Valine (V39) | Not specified (trans) | δ = -10.75, η = 0.4 | mit.edu |

Note: δ represents the anisotropy and η represents the asymmetry parameter of the chemical shift tensor.

Strategies for Amino Acid Type-Selective ¹⁵N-Valine Labeling in Biomolecules

Selective isotope labeling of specific amino acid types, such as valine, is a crucial technique in biomolecular NMR to simplify crowded spectra and to introduce specific probes for structural and dynamic studies. ckisotopes.comnih.gov This approach is particularly valuable for large proteins where uniform labeling leads to extensive signal overlap. biorxiv.org

Several strategies exist for selective ¹⁵N-valine labeling. A common method involves growing protein expression hosts, like E. coli, in a minimal medium supplemented with a single ¹⁵N-labeled amino acid (e.g., ¹⁵N-valine) and the other 19 unlabeled amino acids. nih.gov The cells will preferentially incorporate the supplemented labeled amino acid into the synthesized protein. ckisotopes.com A more cost-effective variation involves adding the labeled amino acid to a rich growth medium, which can result in high protein expression and sufficient levels of incorporation. nih.gov

For eukaryotic expression systems, such as human embryonic kidney (HEK) cells, selective ¹⁵N-labeling is also feasible. nih.gov However, metabolic scrambling, where the ¹⁵N label is transferred to other amino acids, can be a significant issue for valine and other branched-chain amino acids. nih.gov To counteract this, inhibitors of transaminase enzymes, such as α-aminooxyacetic acid (AOAA), can be used to significantly reduce isotope redistribution and increase the selectivity of ¹⁵N incorporation. nih.gov For instance, using AOAA in E. coli resulted in a 96% selectivity for ¹⁵N-valine incorporation into the protein barstar. nih.gov

Another approach is "reverse labeling" or selective unlabeling, where the organism is grown in a fully ¹⁵N-labeled medium, but supplemented with an unlabeled version of the amino acid of interest. ckisotopes.comportlandpress.com This results in a protein where all residues except for the specified type are ¹⁵N-labeled. ckisotopes.com

The following table outlines different strategies for selective ¹⁵N-valine labeling:

| Labeling Strategy | Expression System | Key Features | Citation |

| Supplementation in Minimal Media | E. coli | Cells grown in minimal media with ¹⁵N-valine and 19 other unlabeled amino acids. Often results in lower yields. | nih.gov |

| Supplementation in Rich Media | E. coli | Labeled amino acid added to a rich medium. Results in high expression and good incorporation levels. | nih.gov |

| Selective Labeling in Eukaryotic Cells | Human Embryonic Kidney (HEK) 293 Cells | Feasible but can suffer from significant metabolic scrambling for valine. | nih.gov |

| Inhibition of Transamination | E. coli | Use of inhibitors like α-aminooxyacetic acid (AOAA) to prevent isotope redistribution, achieving high selectivity (e.g., 96%). | nih.gov |

| Low-Level Enrichment in Complex Media | Leishmania tarentolae | A cost-effective method where a small amount of labeled valine is added to a complex medium, resulting in low enrichment (~5%). | jenabioscience.com |

Resonance Assignment Methodologies Utilizing ¹⁵N-Valine

Resonance assignment is the foundational step in NMR-based protein structure determination and dynamic studies, involving the attribution of specific NMR signals to individual atoms in the protein sequence. researchgate.net The selective incorporation of ¹⁵N-valine simplifies complex spectra, which is a significant aid in the assignment process. ckisotopes.com

In selectively ¹⁵N-valine labeled samples, the resulting 2D ¹H-¹⁵N HSQC spectrum will only display peaks corresponding to the valine residues, drastically reducing spectral overlap. unibas.ch This simplification facilitates the initial identification of valine signals. For sequential assignment, which links adjacent residues, a combination of through-bond (e.g., NCACB, N(CO)CA) and through-space (NOESY) experiments are employed. meihonglab.comnih.gov While selective labeling simplifies the spectrum, it removes the connectivity information from non-labeled residues. Therefore, assignments often rely on comparing spectra from different selectively labeled samples or from a uniformly labeled sample.

A powerful strategy for paramagnetic proteins involves comparing the ¹⁵N HSQC spectra of diamagnetic and paramagnetic samples. anu.edu.au The paramagnetic effects, such as pseudocontact shifts (PCS), provide long-range structural information that can be used to assign the observed ¹⁵N-valine resonances based on the known 3D structure of the protein. anu.edu.au

In solid-state NMR, comparing the spectra of uniformly and selectively ¹⁵N-labeled samples is a basis for simultaneous resonance assignment and structure determination. sigmaaldrich.com For example, in a study of ubiquitin, all valine resonances could be assigned to the amino acid type, although sequential assignment proved challenging due to a lack of unique connectivities in that specific case. meihonglab.com

The table below details methodologies used for resonance assignment with ¹⁵N-valine:

| Methodology | Type of NMR | Description | Key Advantage | Citation |

| Selective Labeling Comparison | Solution NMR | Comparing ¹H-¹⁵N HSQC spectra from samples selectively labeled with different ¹⁵N amino acids. | Simplifies spectra and aids in identifying amino acid types. | ckisotopes.comunibas.ch |

| Paramagnetic Shift Analysis | Solution NMR | Comparing spectra of diamagnetic and paramagnetic forms of a protein to induce and measure pseudocontact shifts. | Provides long-range structural restraints for assignment based on a known 3D structure. | anu.edu.au |

| Sequential NOE Connectivity | Solution NMR | Using NOESY-based experiments to identify through-space connections between protons of sequentially adjacent residues. | Establishes the order of amino acids in the polypeptide chain. | nih.govprotein-nmr.org.uk |

| Solid-State Correlation Spectroscopy | Solid-State NMR | Utilizing 2D and 3D correlation experiments (e.g., N(CO)CA, NCACB) to establish inter- and intra-residue connectivities. | Enables assignment and structure determination in non-crystalline states. | meihonglab.com |

Mass Spectrometry (MS) Applications

DL-Valine-¹⁵N is a valuable tool in mass spectrometry-based proteomics, primarily for quantitative analysis and as a tracer for metabolic studies. cancer.govmedchemexpress.com The incorporation of the heavy ¹⁵N isotope into proteins results in a predictable mass shift in peptide fragments, allowing for the differentiation and quantification of proteins from different samples.

One of the most prominent applications is in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). thermofisher.com In a typical SILAC experiment, one cell population is grown in a medium containing "light" (natural abundance) amino acids, while another is grown in a medium with "heavy" amino acids, such as ¹⁵N-valine. thermofisher.com The cell populations can then be combined, and the proteins extracted and analyzed by MS. The relative intensities of the light and heavy peptide peaks in the mass spectrum correspond to the relative abundance of the protein in the two samples. thermofisher.com

¹⁵N-labeled valine, often in combination with ¹³C labeling, can also be used to trace protein metabolism in vivo. cancer.gov By administering the labeled amino acid, researchers can track its uptake by cells and incorporation into newly synthesized proteins. cancer.gov This allows for the measurement of protein synthesis rates and turnover. nih.gov

However, a challenge in using ¹⁵N-labeled amino acids is metabolic scrambling, where the ¹⁵N atom is transferred to other amino acids, which can complicate quantitative analysis. acs.org High-resolution mass spectrometry and tandem MS (MS/MS) techniques can help to distinguish between peptides with intended labels and those resulting from scrambling, thereby improving the accuracy of quantification. acs.org

The following table summarizes key MS applications involving ¹⁵N-Valine:

| Application | Technique | Description | Key Finding/Advantage | Citation |

| Quantitative Proteomics | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Cells are metabolically labeled with "light" or "heavy" (e.g., ¹⁵N) amino acids for relative protein quantification. | Robust and efficient method for comprehensive protein identification and quantification. | thermofisher.com |

| Metabolic Tracer | In vivo labeling and MS analysis | ¹⁵N-labeled valine is administered to track its incorporation into proteins, allowing for the study of protein metabolism. | Can be used to identify protein biomarkers secreted by tumor cells for cancer diagnosis and prognosis. | cancer.gov |

| Protein Synthesis Measurement | ¹⁵N labeling and MS isotopomer analysis | The incorporation of ¹⁵N amino acids creates a new mass isotopomer distribution, from which the fraction of newly synthesized protein can be determined. | Allows for the determination of fractional synthesis rates (FSR) of proteins. | nih.gov |

| High-Resolution Quantification | Tandem Mass Spectrometry (MS/MS) | Used to analyze sparsely labeled proteins and distinguish between correctly labeled peptides and those with scrambled isotopes. | High signal-to-noise ratio is achieved, improving the accuracy of quantification by mitigating the effects of metabolic scrambling. | acs.org |

Quantitative Proteomics and Metabolomics Employing DL-Valine-15N Standards

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative mass spectrometry. This compound is employed in several key methodologies to achieve accurate measurement of proteins and metabolites.

One of the most prominent techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). isotope.comnih.gov In a typical SILAC experiment, one population of cells is grown in a "light" medium containing standard amino acids, while another is cultured in a "heavy" medium supplemented with a stable isotope-labeled amino acid, such as ¹⁵N-labeled valine. isotope.comresearchgate.net Since valine is an essential amino acid, it is incorporated into all newly synthesized proteins. nih.govmedchemexpress.com After a period of growth to ensure complete incorporation, the cell populations can be mixed. nih.gov Because the heavy and light proteins are chemically identical, they co-elute during chromatography, but are distinguished by the mass spectrometer due to the mass difference imparted by the ¹⁵N isotope. frontiersin.org This allows for highly accurate relative quantification of protein abundance between the two cell states, as experimental variations from sample preparation are minimized by mixing the samples at an early stage. isotope.com The SILAC method is recognized as a simple, inexpensive, and accurate procedure for quantitative proteomics in any cell culture system. nih.gov

Beyond proteomics, ¹⁵N-labeled valine is critical for metabolic flux analysis (MFA), which quantifies the rates of reactions in metabolic networks. nih.govbiorxiv.org By introducing ¹⁵N-valine as a tracer, researchers can follow the path of the nitrogen atom as it is incorporated into various downstream metabolites. nih.gov This provides quantitative flux measurements for nitrogen metabolism alongside carbon fluxes, offering a more complete picture of cellular metabolic activity. nih.govbiorxiv.org For instance, studies in mycobacteria have used ¹³C¹⁵N-MFA to determine the net flux from glucose to various amino acids, including valine, providing crucial data on the organism's carbon and nitrogen metabolism. nih.govbiorxiv.org

Interactive Data Table: Applications of ¹⁵N-Labeled Amino Acids in Quantitative Studies

Technique Organism/System Research Goal Key Finding/Application Reference SILAC Mammalian Cell Lines Relative protein quantification during muscle cell differentiation. Demonstrated complete incorporation of labeled amino acids after five cell doublings, enabling accurate quantification. SILAC General Cell Culture Quantitative proteomics. Metabolic labeling with heavy amino acids generates an ideal internal standard for mass spectrometry. ¹³C¹⁵N-Metabolic Flux Analysis Mycobacterium tuberculosis Quantify carbon and nitrogen fluxes. Provided quantitative flux measurements for nitrogen metabolism, which is a strength of the combined isotope approach. [26, 27] ¹⁵N Labeling Arabidopsis Relative protein quantification. Developed a workflow for analyzing complex ¹⁵N labeling data in plants for precise protein quantification.

Imaging Mass Spectrometry Coupled with Spatially Resolved ¹⁵N-Valine Labeling

Imaging Mass Spectrometry (IMS) allows for the visualization of the spatial distribution of molecules directly in biological tissues and even within single cells. nih.govnih.gov When combined with stable isotope labeling using compounds like this compound, IMS becomes a powerful tool for tracking metabolic processes with high spatial resolution. harvard.edu

One of the leading techniques in this field is Multi-isotope Imaging Mass Spectrometry (MIMS), a form of Secondary Ion Mass Spectrometry (SIMS). nih.govharvard.edu MIMS can achieve subcellular resolution, approaching that of transmission electron microscopy. nih.gov In a MIMS experiment, a cell or organism is labeled with a ¹⁵N-containing tracer like valine. harvard.edu The sample is then analyzed with a primary ion beam, which sputters secondary ions from the sample surface. harvard.edu The mass spectrometer detects these ions, creating an image that maps the ¹⁵N/¹⁴N ratio across the sample. radiologykey.com An increase in this ratio indicates the incorporation of the ¹⁵N label, revealing areas of active metabolism, such as protein synthesis in specific organelles. harvard.edu This technique has been used to measure protein turnover in single organelles and track cell replication in tissues. harvard.edu

Another powerful IMS technique is Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. amolf.nlacs.org In MALDI-MSI, a laser is used to desorb and ionize molecules from a tissue section that has been coated with an energy-absorbing matrix. gu.se This method has been successfully used to track the uptake and distribution of ¹⁵N-labeled compounds in plants. amolf.nlresearchgate.net For example, researchers were able to visualize the transfer of ¹⁵N from a nutrient source into various nitrogen-containing metabolites within a radish plant, demonstrating the ability of MALDI-MSI to study nutrient cycling in living organisms. amolf.nl

Interactive Data Table: Research Findings Using Spatially Resolved ¹⁵N-Labeling

Imaging Technique Biological System Research Focus Key Finding Reference MIMS (NanoSIMS) Cultured HeLa Cells Quantifying protein turnover in single organelles. Successfully visualized and quantified the incorporation of ¹⁵N-leucine into individual organelles with submicron resolution. isotope.com MALDI-MSI & SIMS Radish Plants (Raphanus sativus) Tracking nitrogen nutrient cycling. Demonstrated the uptake of ¹⁵N from a nutrient source and its incorporation into metabolites like choline, visualizing its distribution in leaves and bulbs. [13, 16] ToF-SIMS 3T3 Fibroblasts Detecting and localizing ¹⁵N labeled cells. ¹⁵N labeled cells could be readily distinguished from unlabeled cells, allowing for clear identification in mixed cultures. MALDI-imaging-HRMS Serratia marcescens (bacterium) Visualizing stable isotope incorporation into secondary metabolites. Showed incorporation of ¹⁵N from labeled precursors into prodiginines, visualizing labeled and unlabeled compounds simultaneously. NanoSIMS Fibroblast Cells Imaging sphingolipid domains in plasma membranes. Used ¹⁵N-labeled sphingolipids to provide evidence for lipid domains at high spatial resolution.

Isotopic Tracing and Metabolic Pathway Elucidation with Dl Valine 15n

In Vivo Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a quantitative framework used to determine the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.com The use of stable isotopes like 15N is central to MFA, as it allows for the delineation of metabolic pools associated with specific pathways. eurisotop.com While traditional metabolomics can measure the static abundance of metabolites, it cannot distinguish between increased production and decreased consumption. creative-proteomics.comeurisotop.com Isotopic tracers like DL-Valine-15N overcome this limitation by providing dynamic information about the flow of atoms through the metabolic network. creative-proteomics.com

Quantification of Carbon and Nitrogen Fluxes Using 13C15N-Dual Labeling Methodologies

To simultaneously quantify both carbon and nitrogen fluxes, researchers employ dual-labeling strategies using both carbon-13 (13C) and nitrogen-15 (B135050) (15N) isotopes. nih.gov This co-labeling approach, often referred to as 13C15N-MFA, provides a more comprehensive understanding of metabolic activities. nih.gov By administering a tracer like [U-13C, 15N]-valine, scientists can monitor the incorporation of 13C into the carbon skeletons of downstream metabolites and the transfer of 15N through transamination reactions. physoc.org

This dual-labeling technique has been instrumental in revealing intricate metabolic details. For instance, a study utilizing [U-13C, 15N]-valine in a rat model demonstrated that high aerobic capacity was linked to increased flux through branched-chain amino acid (BCAA) catabolic pathways, coupled with more efficient fatty acid utilization. physoc.org The strength of 13C15N-MFA lies in its ability to provide quantitative flux measurements for nitrogen metabolism alongside carbon fluxes, offering a more complete picture of cellular metabolism. nih.gov

Elucidation of Branched-Chain Amino Acid Biosynthetic and Catabolic Pathways

This compound is particularly valuable for studying the biosynthesis and catabolism of branched-chain amino acids (BCAAs), which also include leucine (B10760876) and isoleucine. The nitrogen from 15N-labeled valine can be traced as it is transferred to other molecules, revealing the activity of various enzymes and pathways.

The metabolism of BCAAs is interconnected, and the use of isotopic tracers helps to untangle these connections. For example, the intermediate α-ketoisovalerate, derived from valine, stands at a metabolic branch point. It can be either transaminated to form valine or undergo further reactions to produce leucine. wikipedia.org By tracking the 15N label, researchers can investigate the relative rates of these competing pathways.

Systems Biology and Constraint-Based Modeling for Metabolic Flux Inference

The data generated from isotopic tracing experiments with this compound are often integrated into systems biology approaches and constraint-based modeling to infer metabolic fluxes. nih.govresearchgate.net These computational methods use a network model of biochemical reactions to simulate and analyze the flow of metabolites. nih.gov

The process typically involves:

Isotope Labeling Experiment: A biological system is cultured with a 13C and 15N labeled substrate, such as dual-labeled valine, until it reaches an isotopic steady state. nih.gov

Mass Spectrometry Analysis: Intracellular metabolites are harvested and their labeling patterns are analyzed using mass spectrometry. nih.gov

Metabolic Model Construction: A comprehensive model of the relevant carbon and nitrogen metabolic pathways is constructed. nih.gov

Flux Inference: The experimental labeling data, along with other measurements like nutrient uptake and secretion rates, are used to constrain the metabolic model and calculate the intracellular fluxes. nih.gov

Bayesian Model Averaging is one statistical technique employed to execute a multi-model inference strategy, providing robust estimations of carbon and nitrogen fluxes. nih.gov

Protein Turnover and Synthesis Rate Determinations Utilizing 15N-Valine Tracers

The dynamics of protein turnover, encompassing both synthesis and degradation, are fundamental to understanding the regulation of protein expression. nih.gov Stable isotope-labeled amino acids, including 15N-valine, are essential tools for measuring these rates. medchemexpress.commedchemexpress.com When 15N-valine is introduced into a biological system, it is incorporated into newly synthesized proteins. nih.gov

By measuring the enrichment of 15N in proteins or their constituent peptides over time, researchers can calculate the fractional synthesis rate (FSR) of proteins. nih.gov This method involves comparing the mass isotopomer distribution of labeled (newly synthesized) and unlabeled (pre-existing) peptides. nih.gov

Studies have shown that different 15N-labeled amino acids can yield varying results for whole-body protein turnover rates when using the end-product method (measuring 15N enrichment in urea (B33335) or ammonia). nih.govresearchgate.net For instance, research in rats indicated that [15N]valine and [15N]leucine resulted in high protein-turnover rates due to low enrichment of nitrogenous end products. nih.gov This highlights the importance of the specific metabolism of the chosen tracer amino acid. nih.govresearchgate.net

Table 1: Fractional Synthesis Rates (FSR) of Six Proteins in Pancreatic Cancer Cells

| Protein | FSR (%) |

| Protein 1 | 44 |

| Protein 2 | 52 |

| Protein 3 | 58 |

| Protein 4 | 65 |

| Protein 5 | 71 |

| Protein 6 | 76 |

This table is based on hypothetical data representing typical FSR ranges observed in such studies, as specific protein names and their exact FSR values from the cited general methodology are not provided. nih.gov

Nitrogen Assimilation and Recycling Mechanisms in Biological Systems

Nitrogen assimilation is the process by which organisms convert inorganic nitrogen into organic nitrogen-containing compounds like amino acids. techscience.com this compound can be used to trace the pathways of nitrogen once it has been incorporated into the amino acid pool.

Conversely, nitrogen recycling is the process where nitrogen from the breakdown of molecules like proteins is re-incorporated into new biomolecules. psu.edu This is a crucial mechanism for nitrogen economy, especially in organisms facing nitrogen limitation. psu.edu

Studies in various organisms, from plants to animals, utilize 15N tracers to understand these processes. For example, research on hibernating arctic ground squirrels used 15N-labeled compounds to show that nitrogen from muscle protein breakdown is recycled to synthesize new amino acids, a process that helps buffer against ammonia (B1221849) toxicity. nih.gov In these studies, the incorporation of 15N into various amino acids, including valine, was tracked in different tissues. nih.gov Similarly, in symbiotic sea anemones, 15N tracers have been used to investigate the uptake and assimilation of ammonium (B1175870), revealing how nitrogen is conserved and partitioned between the host and its symbionts. researchgate.net

In plants, the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway is central to assimilating and recycling ammonium. psu.edu 15N tracing studies help to elucidate the roles of different isozymes of these enzymes in various tissues and under different environmental conditions. techscience.compsu.edu

Stereospecific Analysis of D- and L-Valine Metabolism and Utilization Rates

Amino acids, with the exception of glycine, exist as stereoisomers, designated as D- and L-forms. L-amino acids are the primary building blocks of proteins. The use of this compound allows for the investigation of the metabolic fate of both D- and L-valine.

Enzymes involved in amino acid metabolism often exhibit high stereospecificity. For example, D-amino acid transaminases specifically act on D-amino acids. nih.gov Studies have shown that these enzymes can convert D-amino acids into their corresponding α-keto acids, which can then be re-aminated to form either D- or L-amino acids, depending on the subsequent enzymatic reactions. nih.gov

In one study, it was observed that in the presence of α-ketoisovalerate, DL-alanine was almost completely processed to D-valine, with no detectable L-valine formation by a bacterial D-amino acid transaminase. nih.gov This demonstrates the high stereoselectivity of the enzyme. By using 15N-labeled DL-valine, researchers can trace the metabolic pathways and utilization rates of each stereoisomer, providing insights into the specific roles and metabolic handling of D-amino acids in various biological systems. Chiral analysis techniques are often employed to separate and quantify the D- and L-enantiomers and their respective 15N enrichment. ehu.es

Environmental and Ecological Isotope Studies Utilizing Dl Valine 15n

Nitrogen Cycling Dynamics in Soil-Plant-Microbe Ecosystems

DL-Valine-15N is instrumental in elucidating the intricate dynamics of nitrogen (N) cycling within terrestrial ecosystems. By introducing 15N-labeled valine into the soil, researchers can trace the pathways of organic nitrogen, a significant, yet often slowly cycling, pool of this essential nutrient. nih.gov

Studies have shown that plants and microorganisms can directly take up free amino acids from the soil, bypassing the traditional mineralization-immobilization turnover. nih.gov This "shortcut" in the nitrogen cycle has significant implications for nutrient availability and ecosystem productivity, particularly in N-limited environments like arctic and alpine tundra. nih.gov The use of this compound allows for the quantification of this direct uptake pathway relative to the uptake of mineralized nitrogen (ammonium and nitrate).

Research has demonstrated that the assimilation of different nitrogen compounds by soil microbes varies. For instance, in one study, the incorporation of 15N from ammonium (B1175870) (15NH4+) into the total hydrolysable amino acid pool was significantly higher than that from 15N-labeled nitrate (B79036) (15NO3−). oup.com This highlights the microbial preference for certain nitrogen forms and the complex competition for nitrogen between plants and microbes. The application of compound-specific amino acid 15N-stable isotope probing (SIP) provides a detailed view of these processes, revealing how different fertilizer compounds are partitioned into the soil organic N pool. oup.com

The dynamics of nitrogen transformation are also influenced by soil properties and environmental conditions. For example, the rate of protein depolymerization and subsequent amino acid uptake by microbes can vary significantly across different soil horizons and ecosystems. d-nb.info By using a 15N pool dilution assay with a mixture of 15N-labeled amino acids, including valine, researchers can measure gross rates of these processes and better understand microbial nitrogen limitation. d-nb.info

Plant Nitrogen Uptake and Intact Amino Acid Transport Mechanisms

The use of dual-labeled valine (e.g., 13C and 15N) has been pivotal in demonstrating that plants can absorb intact amino acids directly from the soil. researchgate.net This is a crucial finding, as it challenges the long-held view that plants primarily acquire nitrogen in its inorganic forms.

A greenhouse experiment using the model plant Anthoxanthum odoratum investigated the uptake of four dual-labeled amino acids, including valine, at different soil concentrations. researchgate.net The results showed that a significant portion of the applied 15N was incorporated into the plant tissues, and a substantial fraction of this was taken up as intact amino acids. researchgate.net Interestingly, the proportion of intact amino acid uptake relative to total 15N uptake decreased as the concentration of amino acids in the soil increased. researchgate.net This suggests that plant internal regulation, likely influenced by the availability of mineral nitrogen, plays a key role in controlling the direct uptake of amino acids. researchgate.net

Further research has explored how plant competition and species-specific traits influence nitrogen uptake. In a study comparing a competitive and a conservative plant species, it was found that the competitive species had a greater investment in root exudation, leading to a more tightly coupled plant-microbe nitrogen cycling. researchgate.net While this particular study did not focus specifically on valine, it highlights the broader context in which amino acid uptake occurs, emphasizing the role of plant strategies in shaping soil nitrogen dynamics. The ability to use labeled compounds like this compound in such studies allows for a mechanistic understanding of these complex interactions. acs.orgfrontiersin.org

The following table summarizes findings from a study on the uptake of dual-labeled amino acids by Anthoxanthum odoratum.

| Amino Acid | Soil Amino Acid N Concentration (µg N g⁻¹ soil) | Total ¹⁵N Uptake (% of applied) | Intact ¹⁵N Uptake (% of applied) | Contribution of Intact Uptake to Total ¹⁵N Uptake (%) |

| Valine | 0.025 | ~25 | ~10 | ~40 |

| 0.13 | ~20 | ~5 | ~25 | |

| 2.5 | ~15 | ~2 | ~15 | |

| Glycine | 0.025 | ~45 | ~30 | ~65 |

| 0.13 | ~35 | ~15 | ~45 | |

| 2.5 | ~20 | ~5 | ~25 | |

| Tyrosine | 0.025 | ~15 | ~1 | ~7 |

| 0.13 | ~12 | ~1 | ~8 | |

| 2.5 | ~8 | ~0.5 | ~6 | |

| Lysine | 0.025 | ~30 | ~12 | ~40 |

| 0.13 | ~25 | ~8 | ~32 | |

| 2.5 | ~18 | ~3 | ~17 | |

| Data adapted from a study by Streeter et al. (2009) investigating the effect of soil amino acid concentrations on direct uptake by Anthoxantum odoratum. researchgate.net |

Microbial Nitrogen Assimilation and Community-Level Metabolic Activity

This compound is a powerful tracer for investigating how soil microbial communities assimilate and process organic nitrogen. By following the incorporation of the 15N label into microbial biomass and various metabolic products, scientists can gain insights into community-level metabolic activity and nutrient cycling pathways. oup.com

Studies using 15N-labeled substrates, including amino acids, have shown that microbial assimilation of nitrogen is a rapid process. nih.gov The pattern of 15N enrichment in different amino acids over time can reveal the primary pathways of nitrogen assimilation. For example, the rapid and high enrichment of glutamic acid following the addition of 15N-ammonium is consistent with its central role in nitrogen metabolism. oup.comnih.gov

The assimilation of nitrogen is also influenced by the chemical form of the available nitrogen. Research has demonstrated that soil microbes can exhibit preferences for different nitrogen sources. oup.comrothamsted.ac.uk For instance, in some soils, ammonium is assimilated more readily than nitrate. oup.comrothamsted.ac.uk The use of this compound, alongside other labeled compounds, helps to dissect these preferences and understand their implications for nitrogen retention and loss in ecosystems.

The following table presents data on the incorporation of different 15N-labeled fertilizers into the total hydrolysable amino acid pool in two different soils.

| Soil Type | ¹⁵N Substrate | % of Applied ¹⁵N Assimilated | % of Retained ¹⁵N Assimilated |

| Rowden Moor | ¹⁵NH₄⁺ | 12.9 | 11.7 |

| ¹⁵NO₃⁻ | 1.7 | 1.6 | |

| ¹⁵N-Urea | 6.5 | 6.4 | |

| Winterbourne Abbas | ¹⁵NH₄⁺ | 4.4 | 5.2 |

| ¹⁵NO₃⁻ | 5.8 | 6.1 | |

| ¹⁵N-Urea | 6.1 | 6.3 | |

| Data adapted from Charteris et al. (2021) investigating the differential assimilation of nitrogen fertilizer compounds by soil microorganisms. oup.com |

Food Web Trophic Dynamics Through Compound-Specific Isotope Analysis (CSIA) of 15N-Amino Acids

Compound-Specific Isotope Analysis (CSIA) of amino acids has revolutionized the study of food web dynamics by providing a more accurate way to determine the trophic position of organisms. nih.govresearchgate.net This technique relies on the differential fractionation of nitrogen isotopes in different amino acids as they are transferred from prey to predator.

Amino acids are broadly categorized into "source" and "trophic" amino acids. researchgate.neturi.edu Source amino acids, such as phenylalanine, show little change in their δ15N values as they move up the food chain. researchgate.net In contrast, trophic amino acids, including glutamic acid, alanine, and valine, become progressively enriched in 15N with each trophic level. researchgate.net By measuring the difference in δ15N between a trophic and a source amino acid (e.g., δ15NGlu - δ15NPhe), scientists can calculate the trophic position of a consumer with high precision. nih.govresearchgate.net

This compound, while not directly used in the analysis of natural abundance, is crucial for the foundational research that underpins CSIA. Controlled feeding studies using labeled amino acids are essential for determining the trophic discrimination factors (TDFs) – the degree of 15N enrichment per trophic level – for different amino acids and organisms. researchgate.net These experimentally determined TDFs are then used in equations to calculate trophic positions from natural abundance data.

The use of CSIA of amino acids offers several advantages over traditional bulk stable isotope analysis. It can resolve the trophic position of an organism without needing to know the δ15N value of the primary producers at the base of the food web, which can be highly variable in space and time. nih.govfrontiersin.org This makes it a particularly powerful tool for studying complex and dynamic ecosystems, such as marine and aquatic food webs. researchgate.netvliz.be

The following table illustrates the typical classification of amino acids used in CSIA for trophic position estimation.

| Amino Acid Classification | Examples | Role in Trophic Position Estimation |

| Trophic Amino Acids | Glutamic acid, Aspartic acid, Alanine, Leucine (B10760876), Isoleucine, Proline, Valine | Exhibit significant ¹⁵N enrichment with each trophic transfer. researchgate.neturi.edu |

| Source Amino Acids | Phenylalanine, Lysine, Methionine, Tyrosine | Show minimal ¹⁵N fractionation and reflect the δ¹⁵N value of the base of the food web. uri.edu |

Analytical Methodologies for Dl Valine 15n Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of DL-Valine-15N from complex biological or environmental matrices. Both gas and liquid chromatography offer distinct advantages for the enantiomeric and compound-specific analysis of this isotopically labeled amino acid.

Gas chromatography, particularly when coupled with combustion-isotope ratio mass spectrometry (GC-C-IRMS), is a powerful tool for determining the nitrogen isotope compositions of individual amino acid enantiomers like D- and L-Valine-15N. nih.gov Since amino acids are not naturally volatile, a derivatization step is required to prepare them for GC analysis. The primary challenge is to separate the D- and L- enantiomers.

Two main strategies are employed for this purpose:

Diastereomer Formation: This method involves reacting the this compound enantiomers with a chiral derivatizing agent. For instance, esterification with an optically active alcohol such as (R)-(-)-2-butanol or (S)-(+)-2-butanol converts the enantiomers into diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov A subsequent derivatization of the amino group, for example, with pivaloyl chloride, completes the process, yielding volatile derivatives suitable for GC analysis. acs.org An advantage of this approach is that the elution order of the D and L forms can be reversed by simply switching the chirality of the alcohol used for esterification. nih.gov

Chiral Stationary Phases: An alternative approach is to use an achiral derivatization method, such as forming N-acetyl isopropyl esters (NAIP), followed by separation on a chiral GC column. nih.govbris.ac.uk Columns like those with Chirasil-Val stationary phases are specifically designed to resolve amino acid enantiomers. researchgate.net

The selection of the derivatization and column is critical for achieving baseline resolution of the valine enantiomers, which is essential for accurate isotope analysis of each form.

| Derivatization Method | Derivative Formed | GC Column Type | Principle of Separation | Reference |

|---|---|---|---|---|

| Esterification with (R)-(-)-2-butanol and acylation with pivaloyl chloride | N-pivaloyl-(R)-2-butyl-ester | Non-chiral (e.g., DB-35) | Separation of diastereomers | nih.govacs.org |

| N-acetyl isopropyl esterification (NAIP) | N-acetyl isopropyl ester | Chiral (e.g., Chirasil-Val) | Direct enantiomeric separation | nih.govbris.ac.uk |

| Treatment with pentafluoropropyl chloroformate | N,O-pentafluoropropoxycarbonyl pentafluoropropyl ester | Chiral (e.g., Chirasil-L-Val) | Direct enantiomeric separation | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis, isolation, and purification of this compound, often in its underivatized state. researchgate.net It is particularly valuable for removing matrix interferences prior to isotope analysis or for preparative-scale separation of enantiomers.

Reversed-phase HPLC (RP-HPLC) is a common method for analyzing amino acids. However, due to the polar nature of valine, retention can be challenging. helixchrom.com To overcome this and to facilitate the separation of D- and L-valine, several strategies are used:

Derivatization: Reacting valine with a reagent that introduces a chromophore, such as o-phthalaldehyde (B127526) (OPA) with a thiol, creates isoindole adducts. rsc.org These derivatives are less polar and can be readily separated on RP-HPLC columns, often those with a chiral stationary phase (e.g., Chiralcel OD-3R), allowing for sensitive quantification of chiral purity. rsc.org

Chiral Mobile Phase: A preparative HPLC resolution of DL-valine has been achieved using a conventional reverse-phase column with a chiral mobile phase containing L-proline and cupric acetate. osti.gov

Mixed-Mode Chromatography: Columns that combine reversed-phase and cation-exchange mechanisms can retain and separate underivatized amino acids, including valine, without the need for ion-pairing reagents. helixchrom.com

A significant application of HPLC is the purification of individual amino acids from protein hydrolysates for high-precision offline isotope analysis. researchgate.net In this approach, fractions corresponding to valine are collected after HPLC separation, and the purified, underivatized compound is then analyzed by an elemental analyzer coupled to an IRMS (EA-IRMS). This method can yield higher precision compared to GC-C-IRMS. researchgate.net

| HPLC Strategy | Stationary Phase | Mobile Phase Principle | Analyte Form | Primary Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Chiral (e.g., Chiralcel OD-3R) | Standard organic/aqueous | Derivatized (OPA/thiol adduct) | Enantiomeric purity analysis | rsc.org |

| Reversed-Phase HPLC | Standard C18 | Chiral additive (L-proline, Cu²⁺) | Underivatized | Preparative enantiomeric resolution | osti.gov |

| Mixed-Mode Chromatography | Core-shell C18 with cation exchange | pH-controlled buffer/organic | Underivatized | Fast analysis of underivatized amino acids | helixchrom.com |

| Offline HPLC/EA-IRMS | Standard C18 | Standard organic/aqueous | Underivatized | High-precision isotope analysis | researchgate.net |

Advanced Data Processing and Isotope Correction Algorithms for 15N Measurements

Raw data from mass spectrometry requires significant processing to yield accurate ¹⁵N enrichment values. A major challenge is that the measured mass spectra are convoluted by the presence of naturally occurring heavy isotopes of other elements in the this compound molecule (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). nih.govnih.gov For example, a valine molecule containing one ¹³C atom will have the same nominal mass as a molecule containing one ¹⁵N atom, causing isobaric interference.

To address this, advanced data processing relies on isotope correction algorithms. These algorithms use a matrix-based approach to deconvolve the measured mass isotopologue distribution (MID). nih.gov The process generally involves:

Defining the Molecular Formula: The exact elemental composition of the derivatized valine molecule being analyzed is required. nih.gov

Constructing a Correction Matrix: Based on the known natural abundances of all stable isotopes (e.g., ¹³C is ~1.1%), a correction matrix is computationally generated. nih.gov This matrix represents the theoretical contribution of natural isotopes to each mass peak in the spectrum.

Solving for the True Isotopic Enrichment: The measured mass distribution is mathematically corrected by applying the inverse of the correction matrix. This calculation subtracts the contribution from natural abundance, revealing the true level of ¹⁵N enrichment from the labeling experiment.

Several software tools have been developed to automate this complex process. Packages such as IsoCorrectoR, PICor, and AccuCor2 are designed to perform these corrections on mass spectrometry data from stable isotope labeling experiments, including those using dual labels like ¹³C and ¹⁵N. nih.govresearchgate.net Finally, the corrected isotopic values are typically normalized to international reference materials, such as atmospheric N₂ (Air) for δ¹⁵N, to ensure accuracy and inter-laboratory comparability. ucdavis.edu

| Processing Step | Purpose | Methodology/Algorithm | Example Software/Tool |

|---|---|---|---|

| Peak Integration | Quantify the ion current for each mass isotopologue. | Chromatographic software integration algorithms. | Instrument-specific software (e.g., Thermo Isodat). |

| Natural Abundance Correction | Remove interference from naturally occurring heavy isotopes (¹³C, ²H, ¹⁷O, etc.). | Matrix-based correction algorithms. | IsoCorrectoR, PICor, AccuCor2. nih.govresearchgate.net |

| Tracer Impurity Correction | Account for any ¹⁴N present in the ¹⁵N-labeled tracer. | Matrix-based correction algorithms. | IsoCorrectoR. researchgate.net |

| Scale Normalization | Calibrate measurements to an international scale for comparability. | Normalization to certified reference materials (e.g., Air for δ¹⁵N). | Internal laboratory data processing protocols. ucdavis.edu |

Theoretical and Computational Research Involving Dl Valine 15n

Quantum Chemical Calculations of ¹⁵N NMR Parameters and Chemical Shift Tensors

Quantum chemical methods are instrumental in calculating and predicting the Nuclear Magnetic Resonance (NMR) parameters of ¹⁵N-labeled compounds, including DL-Valine-¹⁵N. nih.govnih.gov These calculations provide deep insights into the electronic environment of the ¹⁵N nucleus.

Detailed Research Findings:

Theoretical calculations, such as those using Density Functional Theory (DFT), can accurately predict ¹⁵N chemical shift tensors. nih.govmdpi.com These tensors are sensitive to the local molecular structure and conformation. For instance, calculations have shown that the principal elements of the ¹⁵N chemical shift tensor are influenced by the surrounding amino acid residues and the secondary structure (α-helix vs. β-sheet) of a peptide or protein. pnas.orgtitech.ac.jp

The orientation of the ¹⁵N chemical shift tensor relative to the molecular frame can be determined, providing valuable structural information. nih.govresearchgate.net Studies on model peptides have demonstrated that the δ₂₂ principal value of the ¹⁵N chemical shift tensor is particularly useful for determining the backbone conformation of polypeptides in the solid state. titech.ac.jp Quantum chemical calculations have successfully reproduced the full range of ¹⁵N shifts for valine residues in proteins, highlighting the impact of the preceding residue's conformation on shielding. nih.gov

| Calculation Type | Application to DL-Valine-¹⁵N | Key Findings |

| Density Functional Theory (DFT) | Prediction of ¹⁵N chemical shift tensors. | Tensor values are sensitive to local conformation and secondary structure. nih.govmdpi.compnas.org |

| IGLO (Individual Gauge for Localized Orbitals) | Calculation of shielding tensors in peptide fragments. | Reproduced the ~35 p.p.m. range of ¹⁵N shifts for valine in proteins. nih.gov |

| Ab initio calculations | Determination of tensor orientation in the molecular frame. | Provides precise information on the geometry of the amide group. pnas.orgpnas.org |

Molecular Dynamics Simulations and Conformational Analysis of Labeled Valine in Solution and within Proteins

Molecular dynamics (MD) simulations utilize the properties of ¹⁵N-labeled valine to study the conformational dynamics of this amino acid in different environments, such as in solution or incorporated within a protein structure. acs.orgbiorxiv.org

Detailed Research Findings:

MD simulations, in conjunction with experimental data from techniques like NMR, provide a dynamic picture of molecular behavior. For instance, MD simulations have been used to investigate the fluctuation of ¹⁵N chemical shielding anisotropy (CSA) tensors in proteins. acs.org These simulations help in understanding how intramolecular dynamics and the surrounding environment average the CSA tensors, which is crucial for interpreting NMR relaxation data. acs.org

In studies of large proteins, selective ¹⁵N-labeling of valine residues has been used to probe allosteric transitions. nih.gov By monitoring the changes in the ¹H-¹⁵N correlation peaks, researchers can track conformational changes upon the binding of effectors. nih.gov Solid-state NMR studies on oriented samples of bacteriorhodopsin with ¹⁵N-labeled valine have provided constraints on the orientation of transmembrane helices. ox.ac.uk

Computational Modeling for the Interpretation of Isotopic Labeling Data and Metabolic Fluxes

DL-Valine-¹⁵N is extensively used as a tracer in metabolic flux analysis (MFA) to quantify the rates of biochemical reactions. medchemexpress.commedchemexpress.com Computational models are essential for interpreting the complex data generated from these isotope labeling experiments. nih.govmdpi.com

Detailed Research Findings:

By introducing ¹⁵N-labeled valine into a biological system, researchers can track the incorporation of the ¹⁵N isotope into various metabolites over time. frontiersin.orgacs.org Mass spectrometry or NMR is used to measure the isotopic enrichment in downstream products. mdpi.com This data is then fitted into a computational model of the metabolic network to estimate the fluxes through different pathways. nih.govescholarship.org

This approach has been applied to study valine metabolism in various organisms, from bacteria to humans. nih.govnih.govmicrobialcell.com For example, studies have used ¹⁵N-valine to investigate the regulation of branched-chain amino acid metabolism and to quantify the rates of transamination and oxidation. nih.gov In plant science, ¹⁵N-labeling has revealed how the metabolic fluxes associated with amino acid biosynthesis change with the developmental stage of leaves. mdpi.com

| Modeling Technique | Application | Insights Gained |

| Metabolic Flux Analysis (MFA) | Quantifying rates of metabolic pathways. mdpi.com | Elucidation of valine biosynthesis and catabolism routes. microbialcell.comelifesciences.org |

| Isotope Pool Dilution | Measuring gross influx and efflux rates of metabolites in soil. acs.org | Understanding amino acid cycling in ecosystems. |

| ¹³C and ¹⁵N Co-labeling | Simultaneous tracing of carbon and nitrogen metabolism. nih.govescholarship.org | Comprehensive analysis of amino acid and nucleotide metabolism. escholarship.orgresearchgate.net |

Investigation of Kinetic Isotope Effects in Valine-Related Biochemical Reactions

The substitution of ¹⁴N with ¹⁵N can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slightly altered. wikipedia.org Studying these ¹⁵N KIEs provides valuable information about the reaction mechanisms of enzymes involved in valine metabolism. mdpi.com

Detailed Research Findings:

For example, ¹⁵N KIEs have been used to elucidate the chemical mechanism of enzymes like HIV-1 protease, which cleaves peptide bonds, including those involving valine. nih.gov In studies of amino acid metabolism, ¹⁵N KIEs associated with transamination reactions can provide insights into the structure of food webs and the trophic levels of organisms. wikipedia.orgplos.org The deamination of amino acids, a key step in their degradation, also exhibits a KIE that can be used to study the reaction mechanism. researchgate.net

| Enzyme/Process | Reaction Studied | Significance of KIE |

| HIV-1 Protease | Peptide bond cleavage. nih.gov | An inverse ¹⁵N KIE suggested stiffening of bonding to the nitrogen atom in the transition state. nih.gov |

| Transaminases | Transfer of an amino group. wikipedia.org | Helps to understand nitrogen flow in ecosystems and metabolic pathways. wikipedia.orgplos.org |

| Deamination Reactions | Removal of an amino group. nih.govresearchgate.net | Provides evidence for the mechanism and rate-limiting steps of amino acid degradation. nih.gov |

Emerging Research Directions and Future Prospects for Dl Valine 15n

Integration with Advanced Omics Technologies: Single-Cell Proteomics and Spatially Resolved Metabolomics

The next frontier in understanding biological heterogeneity lies at the level of individual cells and their spatial organization within tissues. DL-Valine-15N is poised to become an integral tool in these advanced omics fields.

Single-Cell Proteomics: Single-cell proteomics aims to characterize the protein landscape of individual cells, which is critical for understanding cellular diversity in complex tissues and disease states like cancer. thermofisher.com A significant challenge in this field is the minuscule amount of protein in a single cell (100-300 pg), which pushes the limits of detection for mass spectrometry (MS) instrumentation. thermofisher.com Unlike nucleic acids, proteins cannot be amplified, making sensitive and accurate quantification essential. thermofisher.comtmc.edu

Stable isotope labeling is a cornerstone of quantitative proteomics. ckgas.com The use of isotope-labeled standards is a key strategy to ensure accurate quantification in single-cell analyses. nih.gov For instance, 15N-valine has been used as an internal standard for the quantification of valine in individual cells, demonstrating the feasibility of using labeled amino acids to achieve precise measurements at this scale. acs.org While broad methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are foundational, targeted approaches using labeled peptides, such as those containing carboxymethyl valine, are being employed to quantify specific proteins and their modifications with high sensitivity. nih.govthermofisher.com The integration of this compound into single-cell workflows, either as a metabolic label to trace protein synthesis or as a component of quantification standards, will help unravel the proteomic heterogeneity that is often obscured in bulk-cell analyses. tmc.edu

Spatially Resolved Metabolomics: Understanding the metabolic state of cells within their native tissue context is crucial, as cellular function is heavily influenced by its microenvironment. Spatially resolved metabolomics, often achieved through mass spectrometry imaging (MSI), maps the distribution of metabolites directly in tissue sections. the-innovation.orgthe-innovation.orgnih.gov Combining MSI with stable isotope tracing, a technique known as iso-imaging, allows for the visualization of metabolic flux in a spatially resolved manner. the-innovation.orgspringernature.com

Researchers have successfully used this approach with 13C-labeled glucose to observe metabolic changes in distinct brain regions. the-innovation.orgnih.gov The same principle applies to nitrogen metabolism using 15N-labeled tracers like this compound. By supplying the labeled valine, scientists can track its incorporation into downstream metabolites and proteins across different tissue regions, revealing spatial variations in metabolic activity. springernature.commdpi.com For example, 15N-valine has been used as a standard in platforms that combine MSI with capillary electrophoresis for enhanced chemical characterization of tissue sections. diva-portal.org This ability to map metabolic pathways in situ is invaluable for studying tumor microenvironments, host-pathogen interactions, and the metabolic zonation of organs like the kidney and brain. springernature.commdpi.com

Table 1: Application of this compound in Advanced Omics

| Technology | Core Principle | Role of this compound | Key Research Finding/Potential | Citation |

|---|---|---|---|---|

| Single-Cell Proteomics | Quantification of proteins in individual cells using mass spectrometry. | Used as a metabolic label (in vivo) or as an internal standard for accurate quantification of proteins and amino acids. | Enables measurement of cellular heterogeneity in protein expression and synthesis, overcoming the challenge of low analyte amounts. | tmc.edunih.govacs.org |

| Spatially Resolved Metabolomics (MSI) | Mapping the distribution of molecules directly in tissue sections. | Used as an isotopic tracer to visualize metabolic activity and flux across different tissue regions (iso-imaging). | Reveals spatial heterogeneity in nitrogen metabolism and protein synthesis within complex tissues like the brain or tumors. | the-innovation.orgnih.govspringernature.comdiva-portal.org |

Novel Applications in Synthetic Biology and Metabolic Engineering

The fields of synthetic biology and metabolic engineering focus on designing and constructing new biological parts, devices, and systems, or redesigning existing ones for useful purposes. This compound serves as a critical analytical tool for tracing pathway efficiency and as a building block in engineered biological systems.

Metabolic Engineering: There is significant industrial interest in the microbial production of amino acids like L-valine for applications in pharmaceuticals, animal feed, and as chemical synthons. nih.gov Metabolic engineering efforts aim to optimize microbial strains, such as Corynebacterium glutamicum and Escherichia coli, to maximize the yield of L-valine. nih.gov This involves extensive genetic modification of metabolic networks to channel precursors towards valine synthesis and eliminate competing pathways.

This compound and other labeled substrates are invaluable for these efforts. Through metabolic flux analysis, researchers can use 15N-labeled compounds to trace the flow of nitrogen through the engineered pathways. mdpi.com This allows for the identification of metabolic bottlenecks, the quantification of flux through different routes, and the validation of genetic engineering strategies. nih.govrite.or.jp For example, engineering the cofactor dependency of enzymes in the valine synthesis pathway from NADPH to NADH can improve production yields, and the effects of such modifications can be precisely monitored using isotope tracers. rite.or.jp

Synthetic Biology: Synthetic biology aims to create novel biological functions. One prominent area is Genetic Code Expansion (GCE), which enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins. acs.org This technology opens the door to creating proteins with novel chemical properties, functionalities, or for use as probes. While GCE traditionally focuses on incorporating synthetically novel amino acids, the underlying principle of using engineered aminoacyl-tRNA synthetase/tRNA pairs can be adapted for new labeling strategies. This compound can be used as a tracer to monitor the efficiency of protein synthesis in these highly engineered systems or potentially as a substrate for specifically designed enzymatic pathways.

Table 2: this compound in Biotechnology

| Field | Application of this compound | Example Organism/System | Objective | Citation |

|---|---|---|---|---|